molecular formula C8H9FO B1350655 3-Fluoro-2-methylbenzyl alcohol CAS No. 500912-13-0

3-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350655
CAS No.: 500912-13-0
M. Wt: 140.15 g/mol
InChI Key: GZMJGSWNFDZTNZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylbenzyl alcohol can be achieved through several methods. One common approach involves the fluorination of 2-methylbenzyl alcohol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Fluoro-2-methylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the aldehyde to the corresponding alcohol.

Types of Reactions:

    Oxidation: this compound can be oxidized to 3-Fluoro-2-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 3-Fluoro-2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed:

    Oxidation: 3-Fluoro-2-methylbenzaldehyde

    Reduction: 3-Fluoro-2-methylbenzylamine

    Substitution: 3-Fluoro-2-methylbenzyl chloride

Scientific Research Applications

3-Fluoro-2-methylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Fluoro-3-methylbenzyl alcohol
  • 3-Fluoro-4-methylbenzyl alcohol
  • 2-Methylbenzyl alcohol

Comparison: 3-Fluoro-2-methylbenzyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the fluorine atom can enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

(3-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJGSWNFDZTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381344
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-13-0
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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